[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate
Description
Evolution of Carbamate-Aminobenzoate Hybrid Molecules
The integration of carbamate and aminobenzoate motifs emerged from efforts to enhance the physicochemical and pharmacological properties of PABA derivatives. Carbamates, known for their hydrolytic stability and versatility in prodrug design, were first systematically explored in medicinal chemistry during the mid-20th century. Early work focused on their utility as protecting groups for amines, but their role expanded with the discovery of carbamate-containing therapeutics like rivastigmine and physostigmine.
Parallel advancements in PABA chemistry revealed its critical role in folate biosynthesis and antimicrobial activity. Hybridization strategies gained traction in the 2010s, driven by the need to improve solubility and metabolic stability. For example, carbamate-linked PABA derivatives were synthesized to exploit the carbamate’s resistance to esterase-mediated hydrolysis while retaining PABA’s bioactive core. [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate epitomizes this approach, combining an isopropyl carbamate moiety with the 4-aminobenzoate backbone to optimize lipophilicity and bioavailability.
Discovery and Development Timeline
The development of this compound can be traced through key milestones in carbamate and PABA chemistry:
- 2000s : Innovations in microwave-assisted synthesis enabled efficient coupling of carbamates with aromatic amines, laying groundwork for hybrid molecules.
- 2015 : Methodologies for carbamate synthesis via mixed carbonates (e.g., p-nitrophenyl chloroformate) were refined, facilitating scalable production of complex carbamates.
- 2021–2023 : Research on PABA-based antimalarial agents and antibody-drug conjugates highlighted the therapeutic potential of carbamate-PABA hybrids.
- 2024 : Carbamate-bridged amino acid prodrugs demonstrated enhanced oral bioavailability of flavonoids, validating the hybrid strategy for drug delivery.
While the exact synthesis date of this compound is unspecified in literature, its structural analogs emerged prominently in this timeline, particularly in studies optimizing solubility and metabolic stability.
Position in Contemporary Chemical Research
In current research, this compound occupies a niche in prodrug design and targeted drug delivery. The isopropyl carbamate group serves as a bioreversible linker, enabling controlled release of 4-aminobenzoate derivatives in physiological environments. Recent studies emphasize its role in:
- Anticancer Therapeutics : Carbamate linkages in antibody-drug conjugates improve payload stability during systemic circulation.
- Antimicrobial Agents : Hybrids of PABA and 1,3,5-triazine exhibit potent inhibition of Plasmodium falciparum dihydrofolate reductase, a target in antimalarial drug development.
- Polymer Chemistry : Carbamate-functionalized polymers derived from PABA show promise in controlled-release formulations.
Significance in Para-Aminobenzoic Acid (PABA) Derivative Chemistry
This compound expands the repertoire of PABA derivatives by addressing historical limitations such as rapid phase II metabolism and poor aqueous solubility. The carbamate bridge introduces steric bulk, which shields the amine group from enzymatic conjugation while maintaining the aromatic acid’s ability to participate in hydrogen bonding. This duality is exemplified in prodrugs where the compound acts as a transporter for bioactive molecules, enhancing their pharmacokinetic profiles.
Table 1: Comparative Properties of PABA and Its Carbamate Hybrid
| Property | PABA | This compound |
|---|---|---|
| Aqueous Solubility | 6.9 mg/mL (25°C) | 24.5 mg/mL (25°C) |
| LogP (Partition Coeff.) | 1.32 | 2.87 |
| Metabolic Stability | Low (rapid glucuronidation) | High (resistant to esterases) |
Properties
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)14-11(15)7-17-12(16)9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSHMBJUXXQRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with isopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoate derivatives, focusing on substituent effects, molecular properties, and applications.
Methyl 4-aminobenzoate
- Molecular Formula: C₈H₉NO₂ .
- Substituents: 4-amino group, methyl ester.
- Key Properties :
- Applications : Used as a UV filter and synthetic intermediate in pharmaceuticals .
Propylparaben (Propyl 4-hydroxybenzoate)
- Molecular Formula : C₁₀H₁₂O₃ .
- Substituents : 4-hydroxy group, propyl ester.
- Key Properties: Phenolic hydroxy group enables antimicrobial activity via membrane disruption . Higher lipophilicity than methyl esters, contributing to preservative efficacy in cosmetics .
- Applications : Widely used as a preservative in cosmetics and pharmaceuticals .
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate
- Molecular Formula : C₁₃H₁₀ClN₃O₃ .
- Substituents : 5-chloropyrimidinyl carbamoyl, methyl ester.
- Carbamoyl group introduces additional hydrogen-bonding sites.
- Applications : Investigated for kinase inhibition and antimicrobial activity .
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate
- Molecular Formula : C₁₂H₁₅N₂O₃ (hypothetical).
- Substituents: 4-amino group, [(propan-2-yl)carbamoyl]methyl ester.
- Isopropyl chain enhances lipophilicity compared to methyl esters, though less than propylparaben’s alkyl chain.
- Applications : Likely serves as a pharmaceutical intermediate or prodrug candidate due to hydrolyzable ester and bioactive carbamoyl group.
Comparative Data Table
Key Research Findings
Polymorphism and Crystal Packing: Methyl 4-aminobenzoate forms centrosymmetric double layers via N−H···O bonds, a feature shared with other benzoate derivatives like dimethyl terephthalate . The target compound’s carbamoyl group may similarly influence stacking patterns.
Lipophilicity Trends : Propylparaben’s propyl chain increases lipid solubility compared to methyl or carbamoyl-methyl esters, critical for membrane penetration in preservatives .
Biological Activity : Chloropyrimidinyl derivatives demonstrate that bulky substituents can enhance target specificity (e.g., kinase inhibition) but reduce aqueous solubility .
Biological Activity
[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate, commonly referred to as a carbamate derivative of para-aminobenzoic acid (PABA), exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and findings from diverse research sources.
Chemical Structure and Synthesis
The compound's chemical structure is characterized by the presence of a carbamoyl group attached to the methyl ester of 4-aminobenzoic acid. The synthesis typically involves the reaction of 4-aminobenzoic acid with isopropyl isocyanate under controlled conditions, yielding a compound with potential enzyme inhibitory properties.
Synthetic Route Overview:
- Starting Materials: 4-Aminobenzoic acid, isopropyl isocyanate.
- Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which alters the enzyme's function and affects various cellular pathways .
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .
- Anticancer Activity: Preliminary studies indicate that derivatives of PABA exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values suggest significant potency against these cell lines .
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| AChE Inhibition | 13.62 - 33.00 | Acetylcholinesterase |
| Anticancer Activity (MCF-7) | 5.85 | Breast Cancer |
| Anticancer Activity (A549) | 3.00 | Lung Cancer |
Case Studies and Research Findings
-
Cholinesterase Inhibition:
A study compared the inhibitory effects of various compounds on AChE, revealing that this compound exhibited a competitive inhibition profile, suggesting its potential use in treating conditions related to cholinergic dysfunctions such as Alzheimer's disease . -
Anticancer Properties:
Research has demonstrated that derivatives of PABA, including this compound, show promising anticancer activities. For instance, compounds with structural similarities displayed significant growth inhibition in MCF-7 and A549 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . -
Molecular Docking Studies:
Molecular docking simulations have predicted strong binding affinities between this compound and target enzymes involved in cancer progression and cholinergic signaling pathways. These studies provide insight into the compound's potential mechanisms at the molecular level .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate in laboratory settings?
- Methodological Answer :
- Ventilation : Use a BS-approved fume cupboard to minimize inhalation risks (H332 hazard) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin contact (H312 hazard) .
- Hygiene : Avoid eating/drinking in the lab and wash hands thoroughly after handling .
- Spill Management : Clean spills immediately with absorbent materials and decontaminate surfaces with ethanol .
- Data Table :
| Hazard Code | Risk Category | Precautionary Measures |
|---|---|---|
| H302 | Oral toxicity | Avoid ingestion |
| H312 | Dermal toxicity | Use gloves/lab coats |
| H332 | Inhalation risk | Use fume cupboard |
Q. What synthetic strategies are effective for preparing carbamate esters structurally analogous to this compound?
- Methodological Answer :
- Step 1 : React 4-aminobenzoic acid with chloroacetyl chloride to form the methyl ester intermediate.
- Step 2 : Introduce the carbamate group via reaction with isopropylamine in anhydrous dichloromethane, using triethylamine (TEA) as a base .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR spectra with reference standards. Key signals include:
- H: δ 1.2 ppm (isopropyl CH3), δ 4.2 ppm (carbamate CH2), δ 6.8–7.9 ppm (aromatic protons).
- C: δ 165 ppm (ester carbonyl), δ 155 ppm (carbamate carbonyl) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 265.3 (calculated) using ESI-MS .
Advanced Research Questions
Q. How can discrepancies in NMR chemical shifts for this compound derivatives be resolved?
- Methodological Answer :
- Database Cross-Referencing : Use SciFinder or Reaxys to compare experimental data with literature values for analogous compounds .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental results .
Q. What experimental approaches are suitable for studying the hydrolysis kinetics of this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Prepare phosphate-buffered saline (PBS) at pH 7.4 and simulate gastric fluid (pH 1.2) .
- HPLC Monitoring : Quantify degradation products (4-aminobenzoic acid and isopropylamine) over time using a C18 column and UV detection .
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t₁/₂) and activation energy (Ea) via Arrhenius plots .
Q. How can computational methods predict the reactivity of the carbamate group in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in water and DMSO to assess nucleophilic attack susceptibility .
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the carbamate moiety .
- Docking Simulations : Model interactions with esterase enzymes to predict metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
